molecular formula C18H19ClN6O B2405719 1-(4-chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 942000-49-9

1-(4-chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2405719
CAS No.: 942000-49-9
M. Wt: 370.84
InChI Key: GLFORHKFEUXWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea-tetrazole hybrid compound featuring a 4-chlorobenzyl group and a 3,4-dimethylphenyl-substituted tetrazole moiety. The urea scaffold is known for hydrogen-bonding capabilities, while the tetrazole ring enhances metabolic stability and bioactivity, making this compound a candidate for pharmaceutical applications such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O/c1-12-3-8-16(9-13(12)2)25-17(22-23-24-25)11-21-18(26)20-10-14-4-6-15(19)7-5-14/h3-9H,10-11H2,1-2H3,(H2,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFORHKFEUXWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzylamine with an isocyanate derivative to form the urea linkage. The tetrazole ring can be introduced through a cyclization reaction involving an azide and a nitrile compound under specific conditions such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxidized derivatives, such as alcohols or ketones.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted derivatives, where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

1-(4-chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The tetrazole ring can mimic the structure of biological molecules, allowing the compound to interfere with biochemical processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related urea and tetrazole derivatives reported in recent literature.

Structural and Physical Properties

Table 1 compares the target compound with select analogs from the evidence:

Compound Name Substituents (R1/R2) Yield (%) Melting Point (°C) Molecular Weight ([M+H]+)
Target Compound 4-Cl-benzyl / 3,4-dimethylphenyl N/A N/A ~413.9*
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(3-chlorophenyl)urea 3-Cl-phenyl 56 166–168 318.7
1-(3,4-Dimethylphenyl)-3-(4-(tetrazolyl-thiazol-phenyl))urea (11n) 3,4-dimethylphenyl 88.2 N/A 494.3
1-(2-(Trifluoromethyl)phenyl)-3-(tetrazolyl-phenyl)urea (11j) 2-CF3-phenyl 88.1 N/A 534.1

*Estimated based on molecular formula.

  • Melting Points : Halogenated derivatives (e.g., 3-Cl-phenyl urea in ) exhibit lower melting points (166–168°C) compared to trifluoromethyl-substituted compounds (255–257°C), suggesting that bulky substituents enhance crystallinity .
  • Synthetic Efficiency : Yields for dimethylphenyl-substituted analogs (e.g., 11n: 88.2%) are higher than chlorophenyl derivatives (56–90%), indicating that electron-donating groups like methyl may stabilize intermediates during synthesis .

Bioactivity Considerations

  • The 4-chlorobenzyl group is a common pharmacophore in antihistamines and antipsychotics, hinting at possible receptor-binding applications .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The combination of urea and tetrazole moieties in the target compound may synergistically enhance hydrogen bonding and π-π stacking interactions, critical for target engagement.
  • Synthetic Challenges : While dimethylphenyl groups improve yields, the steric bulk of the 3,4-dimethylphenyl substituent might complicate purification compared to smaller halogenated analogs .
  • Unresolved Questions : Specific bioactivity data (e.g., IC50 values) for the target compound are absent in the evidence, necessitating further enzymatic or cellular assays.

Biological Activity

1-(4-chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-cancer properties, antifungal effects, and mechanism of action, supported by case studies and research findings.

Chemical Structure

The compound can be represented as follows:

C15H16ClN5O\text{C}_{15}\text{H}_{16}\text{ClN}_5\text{O}

This structure consists of a urea moiety linked to a chlorobenzyl group and a tetrazole derivative, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the tetrazole ring is often associated with enhanced cytotoxicity against various cancer cell lines.

Case Study:
A study evaluated a series of tetrazole derivatives that demonstrated promising results against human cancer cell lines. The compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating potent anti-proliferative effects .

CompoundCell LineIC50 (µg/mL)
1A-4311.98 ± 1.22
2Jurkat1.61 ± 1.92

The structure-activity relationship (SAR) analysis showed that substituents on the phenyl ring significantly influenced activity, with electron-donating groups enhancing potency .

Antifungal Activity

The compound has also shown antifungal properties in preliminary screenings against various fungal strains.

Research Findings:
In vitro tests demonstrated that derivatives containing the tetrazole moiety exhibited antifungal activity against strains such as Candida albicans and Aspergillus niger. The mechanism of action involved disruption of fungal cell membranes and inhibition of biofilm formation .

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.0313 µg/mL
Aspergillus niger0.0625 µg/mL

These findings suggest that modifications to the tetrazole structure can enhance antifungal efficacy .

The biological activity of 1-(4-chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is attributed to several mechanisms:

  • Cytotoxicity : The compound induces apoptosis in cancer cells through mitochondrial damage and DNA denaturation.
  • Fungal Inhibition : It disrupts the integrity of fungal cell membranes and interferes with essential metabolic pathways.

Q & A

Q. What are the key steps and optimized conditions for synthesizing 1-(4-chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea?

The synthesis involves multi-step reactions, including:

  • Chlorobenzyl intermediate preparation : Chlorination of aniline derivatives under controlled conditions (e.g., using Cl₂ or SOCl₂) to form the 4-chlorobenzyl moiety .
  • Tetrazole ring formation : Cyclization of nitriles with sodium azide in polar aprotic solvents (e.g., DMF) at 80–100°C, followed by purification via recrystallization .
  • Urea linkage : Reaction of isocyanate intermediates with amines using catalysts like triethylamine in anhydrous THF .
    Optimization : Yield and purity depend on solvent choice (e.g., PEG-400 for heterogeneous catalysis ), temperature control (70–80°C), and catalysts (e.g., palladium on carbon for hydrogenation ).

Q. How can structural integrity and purity be validated for this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorobenzyl groups ).
  • Infrared Spectroscopy (IR) : Identify urea C=O stretches (~1640–1680 cm⁻¹) and tetrazole N-H/N=N vibrations (~1450–1500 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Q. What are the primary biological targets or assays used to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Target kinases or proteases due to the urea moiety’s hydrogen-bonding capacity .
  • Cellular viability assays : Use MTT or ATP-based luminescence to screen cytotoxicity in cancer cell lines .
  • Molecular docking : Predict binding affinity to targets like CXCL12 or cyclooxygenase using AutoDock Vina .

Advanced Research Questions

Q. How do substituent variations (e.g., 3,4-dimethylphenyl vs. fluorophenyl) influence bioactivity?

  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., Cl, F) enhance metabolic stability but may reduce solubility .
    • Methyl groups on the phenyl ring increase lipophilicity, improving membrane permeability but potentially lowering target specificity .
    • Tetrazole positioning : N1-substitution (vs. N2) alters π-π stacking interactions with hydrophobic enzyme pockets .
      Methodology : Synthesize analogs via Suzuki-Miyaura coupling or Ullmann reactions, then compare IC₅₀ values in dose-response assays .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

  • ADMET Prediction : Use QikProp (Schrödinger) to calculate logP (<5 for optimal bioavailability) and PSA (<140 Ų for blood-brain barrier penetration) .
  • CYP450 metabolism : Simulate oxidative demethylation or hydroxylation pathways using MetaSite .
  • Toxicity profiling : Apply Derek Nexus to flag structural alerts (e.g., tetrazole-related hepatotoxicity ).

Q. How can contradictory bioactivity data across studies be resolved?

  • Experimental variables : Control solvent polarity (e.g., DMSO vs. ethanol) to avoid aggregation artifacts .
  • Assay interference : Test for false positives via counter-screens (e.g., fluorescence quenching in luciferase assays ).
  • Data normalization : Use Z-score or % inhibition relative to positive controls (e.g., staurosporine for kinase inhibition ).

Methodological Tables

Q. Table 1. Key Reaction Conditions for Tetrazole Synthesis

StepSolventCatalystTemperatureYield (%)Reference
Nitrile cyclizationDMFNaN₃, NH₄Cl80°C65–75
Urea couplingTHFTriethylamineRT80–85
PurificationMethanolRecrystall.>95%

Q. Table 2. Comparative Bioactivity of Analogues

SubstituentTargetIC₅₀ (µM)Selectivity IndexReference
3,4-DimethylphenylCOX-20.1215.8
4-FluorophenylCXCL120.458.2
4-ChlorophenylKinase X1.203.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.